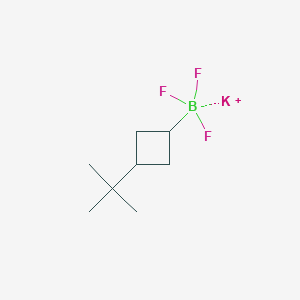
Potassium (3-(tert-butyl)cyclobutyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-tert-butylcyclobutyl)trifluoroboranuide is a chemical compound with the molecular formula C8H15BF3K and a molecular weight of 218.11 g/mol . This compound is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-tert-butylcyclobutyl)trifluoroboranuide typically involves the reaction of 3-tert-butylcyclobutylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of potassium (3-tert-butylcyclobutyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-tert-butylcyclobutyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and various substituted boron compounds .
Aplicaciones Científicas De Investigación
Potassium (3-tert-butylcyclobutyl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which potassium (3-tert-butylcyclobutyl)trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of stable boron-containing products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Uniqueness
Potassium (3-tert-butylcyclobutyl)trifluoroboranuide is unique due to its tert-butylcyclobutyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions requiring bulky substituents or specific electronic characteristics .
Propiedades
Fórmula molecular |
C8H15BF3K |
|---|---|
Peso molecular |
218.11 g/mol |
Nombre IUPAC |
potassium;(3-tert-butylcyclobutyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-8(2,3)6-4-7(5-6)9(10,11)12;/h6-7H,4-5H2,1-3H3;/q-1;+1 |
Clave InChI |
JZCYFLSFJACXGF-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CC(C1)C(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Propylphenyl)phenyl]acetic acid](/img/structure/B13562204.png)
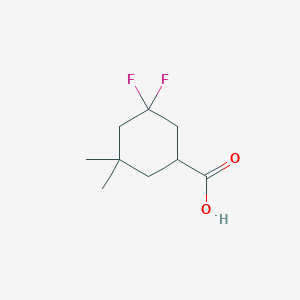
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13562214.png)
![2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid](/img/structure/B13562218.png)
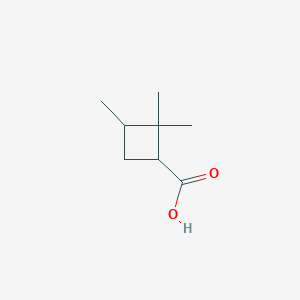
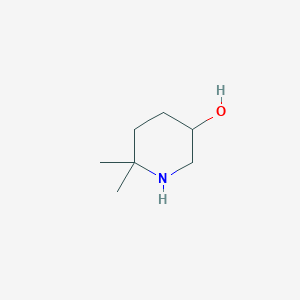
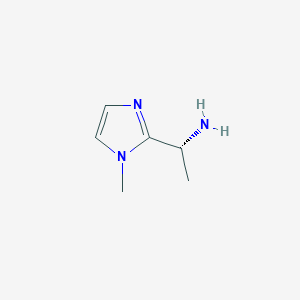
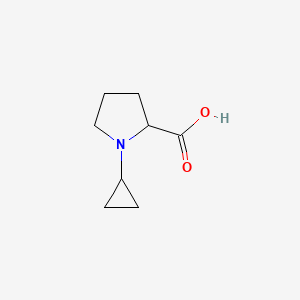
![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)
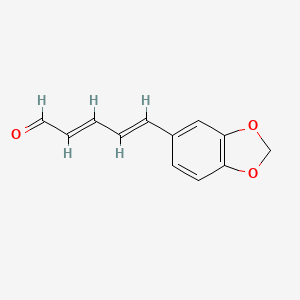
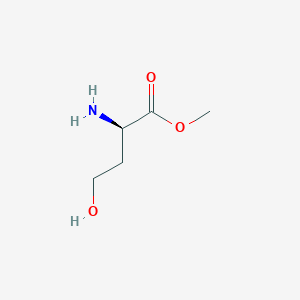
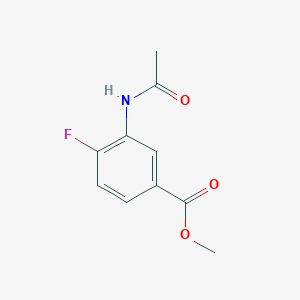
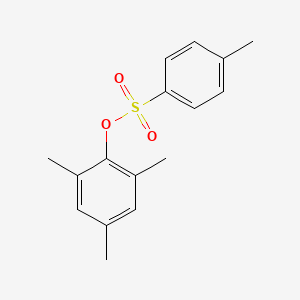
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)
